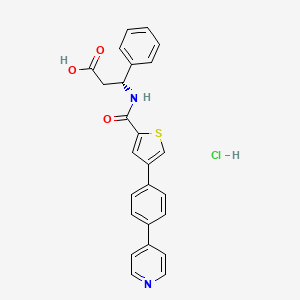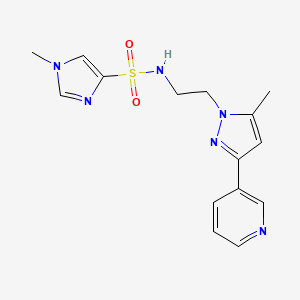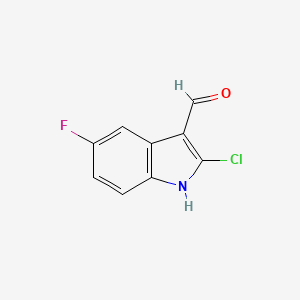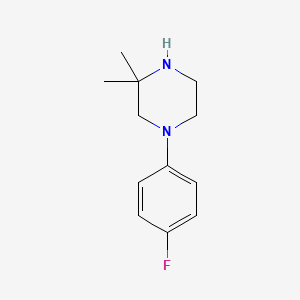![molecular formula C24H20ClN5O4 B2911562 8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886900-41-0](/img/no-structure.png)
8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C24H20ClN5O4 and its molecular weight is 477.91. The purity is usually 95%.
BenchChem offers high-quality 8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Related compounds such as (5-chloro-2-methoxyphenyl)acetonitrile and 2-Chloro-5-methoxyphenyl boronic acid are used in various chemical reactions, suggesting that this compound might interact with similar targets.
Mode of Action
It’s known that 2-methoxyphenyl isocyanate forms a chemically stable urea linkage, which is used for protection/deprotection of amino groups . This suggests that the compound might interact with its targets through similar mechanisms.
Biochemical Pathways
Related compounds have been shown to participate in reactions involving transfer hydrogenation , suggesting that this compound might affect similar biochemical pathways.
Pharmacokinetics
The related compound (5-chloro-2-methoxyphenyl)acetonitrile is a solid at room temperature , which might suggest certain characteristics about the bioavailability of this compound.
Result of Action
A related compound has been shown to inhibit tpo using amplex red as a substrate , suggesting that this compound might have similar effects.
Action Environment
The stability of the urea linkage in 2-methoxyphenyl isocyanate under acidic, alkaline, and aqueous conditions suggests that similar environmental factors might influence the action of this compound.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the condensation of 2-amino-6-chloropurine with 2-methoxy-5-chlorobenzaldehyde, followed by the addition of 2-oxopropyl group and phenyl group to the imidazole ring. The final step involves the cyclization of the compound to form the imidazo[2,1-f]purine-2,4(3H,8H)-dione ring system.", "Starting Materials": [ "2-amino-6-chloropurine", "2-methoxy-5-chlorobenzaldehyde", "2-oxopropyl chloride", "phenylmagnesium bromide", "diethyl ether", "dichloromethane", "triethylamine", "acetic anhydride", "sodium bicarbonate", "water" ], "Reaction": [ "Step 1: Condensation of 2-amino-6-chloropurine with 2-methoxy-5-chlorobenzaldehyde in the presence of triethylamine and acetic anhydride to form 8-(5-chloro-2-methoxyphenyl)-1-methyl-3H-imidazo[2,1-f]purine-2,4-dione.", "Step 2: Addition of 2-oxopropyl chloride to the imidazole ring of the intermediate from step 1 in the presence of triethylamine and dichloromethane to form 8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7H-imidazo[2,1-f]purine-2,4-dione.", "Step 3: Addition of phenylmagnesium bromide to the ketone group of the intermediate from step 2 in the presence of diethyl ether and water to form 8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4-dione.", "Step 4: Cyclization of the intermediate from step 3 in the presence of sodium bicarbonate and water to form the final product, 8-(5-chloro-2-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione." ] } | |
Numéro CAS |
886900-41-0 |
Formule moléculaire |
C24H20ClN5O4 |
Poids moléculaire |
477.91 |
Nom IUPAC |
6-(5-chloro-2-methoxyphenyl)-4-methyl-2-(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C24H20ClN5O4/c1-14(31)12-29-22(32)20-21(27(2)24(29)33)26-23-28(20)13-18(15-7-5-4-6-8-15)30(23)17-11-16(25)9-10-19(17)34-3/h4-11,13H,12H2,1-3H3 |
Clé InChI |
OPWLWDQQAZPXIT-UHFFFAOYSA-N |
SMILES |
CC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)Cl)OC)C5=CC=CC=C5)N(C1=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Tert-butyl 4-[[(2-chloroacetyl)amino]methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2911485.png)


![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide](/img/structure/B2911488.png)
![2-(methylsulfanyl)-N-(2-{5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2911493.png)

![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2911497.png)
![2,6-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2911499.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911500.png)
